7-allyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
7-allyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H24N6O2 and its molecular weight is 380.452. The purity is usually 95%.
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Scientific Research Applications
Receptor Affinity and Pharmacological Evaluation
Research has indicated that certain derivatives of purine-2,6-dione, including variants similar to the compound , show potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, which are associated with psychotropic activity. These compounds may have applications in treating depression and anxiety, as shown in tests like the forced swim and the four-plate test in mice (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Studies have shown that derivatives of 1,3-dimethyl-2,6-dioxo-purin-7-yl, which share structural similarities with the compound of interest, possess significant analgesic and anti-inflammatory properties. These compounds have been observed to be more active than reference drugs in reducing pain and inflammation in various tests (Zygmunt et al., 2015).
Properties
IUPAC Name |
1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-4-10-26-16-17(22(2)20(28)23(3)18(16)27)21-19(26)25-13-11-24(12-14-25)15-8-6-5-7-9-15/h4-9H,1,10-14H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGCRAYVAYWWBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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